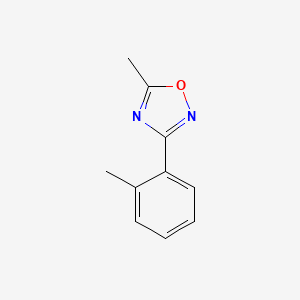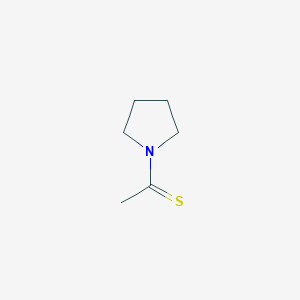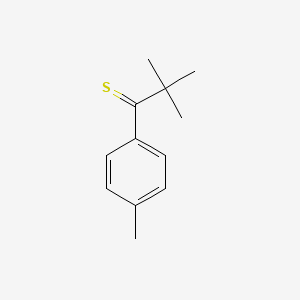
1-Propanethione, 2,2-dimethyl-1-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanethione, 2,2-dimethyl-1-(4-methylphenyl)- is an organic compound with the molecular formula C12H16S It is a thione derivative, characterized by the presence of a sulfur atom double-bonded to a carbon atom within the propanethione structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanethione, 2,2-dimethyl-1-(4-methylphenyl)- typically involves the reaction of 4-methylacetophenone with a sulfurizing agent. One common method includes the use of Lawesson’s reagent, which facilitates the conversion of the carbonyl group to a thione group under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Propanethione, 2,2-dimethyl-1-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group can yield the corresponding thiol or sulfide, typically using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Varied products based on the nucleophile used.
Scientific Research Applications
1-Propanethione, 2,2-dimethyl-1-(4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce thione functionality into molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Propanethione, 2,2-dimethyl-1-(4-methylphenyl)- involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Propanethiol, 2,2-dimethyl-: A thiol derivative with similar structural features but different reactivity due to the presence of a thiol group instead of a thione group.
2,2-Dimethyl-1-propanethiol: Another thiol compound with a similar backbone but distinct chemical properties.
Uniqueness: 1-Propanethione, 2,2-dimethyl-1-(4-methylphenyl)- is unique due to its thione functionality, which imparts different reactivity and potential applications compared to its thiol counterparts
Properties
CAS No. |
50482-95-6 |
|---|---|
Molecular Formula |
C12H16S |
Molecular Weight |
192.32 g/mol |
IUPAC Name |
2,2-dimethyl-1-(4-methylphenyl)propane-1-thione |
InChI |
InChI=1S/C12H16S/c1-9-5-7-10(8-6-9)11(13)12(2,3)4/h5-8H,1-4H3 |
InChI Key |
MWWFOCUXQFIRCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=S)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B14142673.png)
![(7R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B14142681.png)

![N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine](/img/structure/B14142694.png)

![3-[(2-chlorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14142702.png)
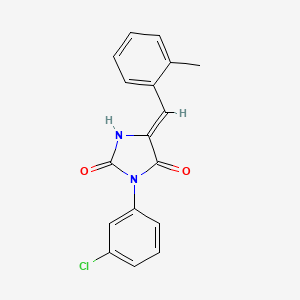
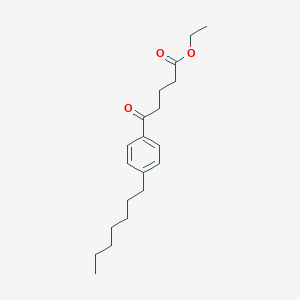
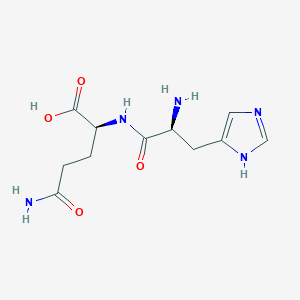
![5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14142720.png)

